2-Methoxy-5-nitrobenzonitrile

Description

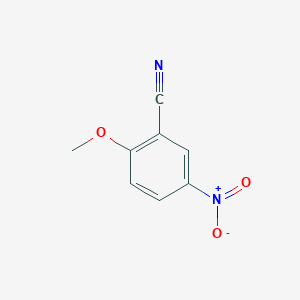

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYIIDMVVUWOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146876 | |

| Record name | 2-Methoxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10496-75-0 | |

| Record name | 2-Methoxy-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10496-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-5-nitrobenzonitrile structural formula and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrobenzonitrile is an aromatic organic compound featuring a methoxy, a nitro, and a nitrile functional group attached to a benzene ring. This technical guide provides a consolidated overview of its structural formula, physicochemical properties, and available safety information based on current data. While this compound is a member of the substituted benzonitrile family, which is significant in medicinal chemistry, specific experimental data for this compound remains limited in publicly accessible literature. This document aims to provide a thorough summary of the available information and highlight areas where further research is needed.

Chemical Structure and Identification

The structural formula and key identifiers for this compound are presented below.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 10496-75-0 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₃ | [2][3] |

| Molecular Weight | 178.14 g/mol | [3] |

| SMILES | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])C#N | [1][2] |

| InChIKey | LTYIIDMVVUWOGP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The available data on the physicochemical properties of this compound is limited and presents some inconsistencies, particularly regarding its boiling point.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Boiling Point | 339°C at 760mmHg | [1] |

| n/a | [2] | |

| Melting Point | n/a | [2] |

| Density | 1.32 g/cm³ | [1] |

| n/a | [2] | |

| Flash Point | 158.8°C | [1] |

n/a: not available

Synthesis

Spectral Data

While some chemical suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, the actual spectra are not provided in the public domain search results[4]. For researchers requiring this information, direct inquiry with chemical suppliers is recommended.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| Warning | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory safety protocols should be followed, including working in a well-ventilated area or fume hood, and using personal protective equipment (PPE) such as gloves and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. For ingestion or inhalation, seek medical attention.

Applications in Research and Drug Development

Specific applications for this compound are not detailed in the available literature. However, the broader class of substituted benzonitriles is of significant interest in medicinal chemistry. These compounds can serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. For instance, the related compound 2-Amino-4-methoxy-5-nitrobenzonitrile is a key intermediate in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy[5]. The functional groups present in this compound—nitrile, methoxy, and nitro groups—offer multiple sites for chemical modification, suggesting its potential as a building block in the development of novel therapeutic agents.

Generalized Experimental Workflow

Due to the absence of specific experimental protocols for this compound, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below. This serves as a conceptual guide for researchers.

Caption: A generalized workflow for chemical synthesis and analysis.

Conclusion

This compound is a chemical compound with established structural and basic identification data. However, there is a notable lack of comprehensive, publicly available experimental data regarding its detailed physicochemical properties, synthesis protocols, and specific applications. The inconsistencies in reported physical properties and the absence of spectral data underscore the need for further experimental validation. For researchers in drug discovery and organic synthesis, this compound may represent a potential building block, though its utility and reactivity profile require empirical investigation. This guide serves as a foundational resource, summarizing the current state of knowledge and encouraging further research to fully characterize this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-nitrobenzonitrile

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Methoxy-5-nitrobenzonitrile. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₆N₂O₃.[1][2] Its structure incorporates a nitrile (-C≡N), a methoxy (-OCH₃), and a nitro (-NO₂) group attached to a benzene ring, which imparts a unique combination of reactivity and physical characteristics. The interplay of these electron-donating (methoxy) and electron-withdrawing (nitro, nitrile) groups governs its chemical behavior.[3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally determined, other values are predicted based on computational models and analysis of analogous compounds due to limited availability in public databases.[4][5][6]

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.14 g/mol [2], 178.147 g/mol [1] | [1][2] |

| Appearance | Yellow to orange solid (predicted) | [7] |

| Melting Point | 105-107 °C (for the related 2-Chloro-5-nitrobenzonitrile) | |

| Boiling Point | Data not available | [1] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water (predicted)[7][8] | [7][8] |

| pKa | 5.69±0.10 (Predicted for 2-Nitro-5-hydroxy-benzonitrile) | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables present predicted spectral data based on computational modeling and data from structurally similar compounds.[4]

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Singlet | 1H | Aromatic H |

| ~6.2 - 6.5 | Singlet | 1H | Aromatic H |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Predicted in CDCl₃[4]

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C-OCH₃ |

| ~135 - 140 | C-NO₂ |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | C-CN |

| ~100 - 105 | Aromatic CH |

| ~95 - 100 | C-CN |

| ~55 - 60 | -OCH₃ |

Predicted in CDCl₃[4]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 - 2210 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1550 - 1490 | Strong | Asymmetric N-O stretch (nitro) |

| 1370 - 1330 | Strong | Symmetric N-O stretch (nitro) |

| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |

[4]

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | Moderate | [M - CH₃]⁺ |

| 148 | High | [M - NO]⁺ |

| 120 | Moderate | [M - NO₂]⁺ |

Predicted for Electron Ionization (EI)[5]

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound, adapted from established methods for analogous compounds.[4][6][10]

Synthesis of this compound

A plausible synthetic route involves the nitration of 2-methoxybenzonitrile.

Materials:

-

2-methoxybenzonitrile

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (70%)

-

Ice

-

Ethanol

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-methoxybenzonitrile (1.0 equivalent) in concentrated sulfuric acid at 0°C with continuous stirring.

-

Slowly add a pre-mixed solution of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude product under a vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[4][10]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Set the spectral width to cover a range of -2 to 12 ppm.[4]

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence and set the spectral width to cover a range of 0 to 200 ppm.[4]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[4]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

-

Data Acquisition: Introduce the sample solution into an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) system. For GC-MS, use a suitable temperature program to ensure proper elution and ionization.[5]

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic workflow for this compound and a potential application workflow in drug discovery.

Biological Activity and Applications

While specific biological activity data for this compound is not extensively documented, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are recognized as important pharmacophores in drug discovery, and nitroaromatic compounds exhibit a broad spectrum of activities, including antimicrobial and anticancer effects.[7][11][12]

A significant application of related compounds is in the synthesis of targeted cancer therapies. For instance, a structurally analogous compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[13] The functional groups on this compound provide multiple sites for chemical modification, making it a versatile building block for creating libraries of compounds for biological screening.[7]

Safety and Handling

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-NITRO-5-HYDROXY-BENZONITRILE CAS#: 13589-74-7 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxy-5-nitrobenzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzonitrile (CAS Number: 10496-75-0), a key chemical intermediate. This document collates available data on its physicochemical properties, synthesis, and analytical methodologies, designed to support professionals in research and development.

Core Compound Information

CAS Number: 10496-75-0

Molecular Weight: 178.14 g/mol [1]

This compound is a substituted aromatic compound containing a nitrile, a methoxy, and a nitro functional group. These features make it a versatile precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While it is offered as a biochemical for proteomics research, specific applications in signaling pathway studies are not extensively documented in publicly available literature.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are reported, experimental values for melting and boiling points are not consistently available across commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 | [1] |

| Purity | ≥99% | [1] |

| Appearance | Data not consistently available | |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Density | Data not consistently available |

Synthesis and Experimental Protocols

Illustrative Synthesis of an Isomer: 5-Methoxy-2-nitrobenzonitrile

The following protocol describes the synthesis of the isomer 5-Methoxy-2-nitrobenzonitrile from 5-Methoxy-2-nitrobenzamide.

Materials:

-

5-Methoxy-2-nitrobenzamide

-

Trifluoroacetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

To a 100 mL round-bottom flask, add 5-methoxy-2-nitrobenzamide (2.1 g, 0.01 mol), trifluoroacetic anhydride (2.2 mL), triethylamine (2.9 mL), and dichloromethane (30 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction, wash the mixture with distilled water (2 x 30 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield the product.

Analytical Workflow: Purity Assessment by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method can be employed for the analysis and purity assessment of this compound.[2] This method is suitable for quality control and for monitoring reaction progress.

Experimental Protocol: Reversed-Phase HPLC

This method is designed for the efficient separation of this compound from potential impurities.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis detector

-

Newcrom R1 reverse-phase column or equivalent[2]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for Mass-Spec compatibility)[2]

-

Sample diluent (e.g., Acetonitrile/Water mixture)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid.[2]

-

Flow Rate: Typically 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound.

-

Column Temperature: Ambient or controlled (e.g., 25 °C)

-

Injection Volume: Typically 10-20 µL

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the sample diluent to a known concentration (e.g., 0.5 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a logical workflow for the utilization of a chemical intermediate in drug discovery and a typical experimental workflow for HPLC analysis.

References

Technical Guide: Predicted ¹H and ¹³C NMR Spectroscopic Analysis of 2-Methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Methoxy-5-nitrobenzonitrile. Due to the limited availability of experimentally derived public data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound (C₈H₆N₂O₃, Molecular Weight: 178.14 g/mol )[1]. These predictions are derived from established chemical shift ranges for relevant functional groups and by comparison with structurally similar substituted benzonitriles.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.4 - 8.6 | Doublet | 1H | Aromatic H |

| ~ 8.2 - 8.4 | Doublet of Doublets | 1H | Aromatic H |

| ~ 7.1 - 7.3 | Doublet | 1H | Aromatic H |

| ~ 4.0 - 4.2 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 164 - 168 | C-OCH₃ |

| ~ 142 - 146 | C-NO₂ |

| ~ 130 - 134 | Aromatic CH |

| ~ 128 - 132 | Aromatic CH |

| ~ 118 - 122 | C-CN |

| ~ 115 - 119 | Aromatic CH |

| ~ 105 - 109 | C-CN |

| ~ 56 - 60 | -OCH₃ |

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as a secondary reference.

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.[3]

-

Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used for chemical shift referencing.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound, from sample preparation to data analysis.

Caption: Workflow for NMR Analysis.

References

Spectroscopic and Analytical Profile of 2-Methoxy-5-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxy-5-nitrobenzonitrile (CAS No: 10496-75-0). Given the limited availability of public experimental data for this specific compound, this document consolidates predicted spectroscopic data and established experimental protocols for analogous compounds to serve as a valuable resource for researchers.

Molecular Structure and Properties

This compound possesses a molecular formula of C₈H₆N₂O₃ and a molecular weight of approximately 178.14 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a methoxy, a nitro, and a nitrile group, makes it a compound of interest in synthetic chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. It is crucial to note that in the absence of readily available experimental spectra, these values are derived from computational models and data from structurally related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Technique | Predicted Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~8.3 (d) | H-6 (ortho to NO₂) |

| ~8.2 (dd) | H-4 (ortho to NO₂, meta to CN) | |

| ~7.3 (d) | H-3 (ortho to CN) | |

| ~4.0 (s) | -OCH₃ | |

| ¹³C NMR | ~160 | C-2 (C-OCH₃) |

| ~145 | C-5 (C-NO₂) | |

| ~135 | C-4 | |

| ~128 | C-6 | |

| ~118 | C-3 | |

| ~116 | -CN | |

| ~105 | C-1 (C-CN) | |

| ~57 | -OCH₃ |

Note: Predicted values are based on structure-activity relationships and data from similar nitroaromatic compounds. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2230 | C≡N Stretch | Nitrile |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |

| ~1530 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro |

| ~1270 | C-O Stretch | Aryl Ether |

Note: These are characteristic absorption bands for the respective functional groups and are expected to be present in the IR spectrum of the compound.[3][4]

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z Value | Assignment |

| Electron Ionization (EI) | 178 | [M]⁺ (Molecular Ion) |

| 163 | [M-CH₃]⁺ | |

| 148 | [M-NO]⁺ | |

| 132 | [M-NO₂]⁺ | |

| 102 | [M-NO₂-CH₂O]⁺ |

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses common for nitroaromatic and methoxy-substituted compounds.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid issues with shimming.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A significantly larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

-

For GC-MS, use an appropriate temperature program to ensure volatilization and separation.

-

Set the ion source temperature (e.g., 230 °C) and ionization energy (typically 70 eV).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a synthesized compound.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Relationship between spectroscopic techniques and structural information.

References

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Role of 2-Methoxy-5-nitrobenzonitrile in Medicinal Chemistry: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 2025

Abstract

This technical guide delves into the current understanding of 2-Methoxy-5-nitrobenzonitrile and its relevance within the field of medicinal chemistry. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, this document provides a comprehensive overview of its known physicochemical properties and spectroscopic data. To contextualize its potential as a scaffold in drug discovery, this guide also presents a detailed analysis of the closely related and extensively studied isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile. The significant role of this analog as a key intermediate in the synthesis of the targeted cancer therapeutic, Gefitinib, underscores the potential of the underlying benzonitrile framework. This whitepaper aims to serve as a foundational resource, offering available data on this compound while drawing instructive parallels from a medicinally significant isomer to highlight the broader importance of substituted benzonitriles in pharmaceutical research.

Introduction to this compound

This compound is a substituted aromatic compound characterized by the presence of a methoxy group, a nitro group, and a nitrile moiety attached to a benzene ring.[1] Such substituted benzonitriles are recognized as important structural motifs in organic synthesis and are frequently explored as intermediates in the development of novel therapeutic agents.[2] The electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro and nitrile groups creates a unique chemical environment that can be exploited for further chemical modifications.

Despite its potential as a chemical building block, there is a notable scarcity of published research detailing the specific biological activities and direct applications of this compound in medicinal chemistry. Its primary presence in the scientific literature is within chemical supplier databases and broad patent classifications.

Physicochemical and Spectroscopic Data of this compound

Quantitative experimental data for this compound is not extensively reported. The following tables summarize the available and predicted physicochemical and spectroscopic information for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10496-75-0 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.147 g/mol | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Density | Not Available | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Spectrum available | [3] |

| IR | Spectra available | [3] |

| Mass Spectrometry | Spectrum available | [3] |

Synthesis of Substituted Benzonitriles

A Case Study: The Prominent Role of the Isomer 2-Amino-4-methoxy-5-nitrobenzonitrile

In stark contrast to the limited data on this compound, its isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a well-documented and crucial intermediate in medicinal chemistry.[5][6] Its primary application is in the synthesis of Gefitinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in cancer therapy.[5][6]

Biological Significance of the Quinazoline Scaffold Derived from 2-Amino-4-methoxy-5-nitrobenzonitrile

The transformation of 2-Amino-4-methoxy-5-nitrobenzonitrile into the quinazoline core of Gefitinib is a prime example of how a substituted benzonitrile can serve as a foundational scaffold for a highly specific and effective therapeutic agent. The amino and nitrile groups of the precursor are key functionalities that enable the construction of the heterocyclic quinazoline ring system.

Signaling Pathway Inhibition

Gefitinib, derived from the 2-Amino-4-methoxy-5-nitrobenzonitrile scaffold, exerts its therapeutic effect by inhibiting the EGFR signaling pathway. This pathway, when dysregulated, can lead to uncontrolled cell proliferation and survival, which are hallmarks of cancer.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols for a Key Transformation of a Related Benzonitrile

To provide practical context for researchers, the following section details a representative experimental protocol for a key chemical transformation of 2-Amino-4-methoxy-5-nitrobenzonitrile: the reduction of the nitro group. This step is often crucial for subsequent synthetic manipulations in the construction of more complex molecules.

Reduction of the Nitro Group of 2-Amino-4-methoxy-5-nitrobenzonitrile

This protocol describes the reduction of the nitro group to an amino group using tin(II) chloride.

Materials:

-

2-Amino-4-methoxy-5-nitrobenzonitrile

-

Ethanol

-

Tin(II) chloride dihydrate

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Suspend 2-Amino-4-methoxy-5-nitrobenzonitrile (1.0 equivalent) in ethanol in a round-bottom flask.[6]

-

To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid.[6]

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature.[6]

-

Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).[6]

-

Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-diamino-4-methoxybenzonitrile.

-

The crude product can be further purified by column chromatography or recrystallization.

Caption: Workflow for the reduction of the nitro group of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Conclusion and Future Outlook

This compound remains a compound with underexplored potential in medicinal chemistry. The available data on its physicochemical and spectroscopic properties provide a starting point for further investigation. The profound impact of its isomer, 2-Amino-4-methoxy-5-nitrobenzonitrile, in the development of a clinically successful anticancer drug highlights the value of the substituted benzonitrile scaffold.

Future research efforts could focus on the synthesis of a library of derivatives based on the this compound core to screen for various biological activities. Elucidating the specific roles of the methoxy and nitro groups at their respective positions on the benzonitrile ring could unveil novel structure-activity relationships and open new avenues for drug discovery. A thorough investigation into the biological effects of this compound is warranted to determine if it holds similar, or perhaps entirely different, potential compared to its well-studied isomer.

References

2-Methoxy-5-nitrobenzonitrile and Its Analogs: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzonitriles are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their unique electronic properties and the synthetic tractability of the nitrile group make them valuable starting points for drug discovery programs. This technical guide focuses on 2-methoxy-5-nitrobenzonitrile and its closely related analog, 2-amino-4-methoxy-5-nitrobenzonitrile, as building blocks in pharmaceutical synthesis.

While direct and extensive documentation for the application of This compound in the synthesis of commercial pharmaceuticals is limited in publicly available literature, its chemical structure suggests significant potential as a precursor for more complex molecules. In contrast, 2-amino-4-methoxy-5-nitrobenzonitrile is a well-established and critical intermediate in the synthesis of targeted cancer therapies, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1][2]

This guide will first cover the known properties and potential reactivity of this compound. It will then provide an in-depth exploration of the synthesis, reactions, and pharmaceutical applications of its more extensively studied analog, 2-amino-4-methoxy-5-nitrobenzonitrile, complete with experimental protocols, quantitative data, and pathway visualizations.

This compound: Properties and Synthetic Potential

This compound is a substituted aromatic compound with the chemical formula C₈H₆N₂O₃.[3][4] Its structure features a methoxy group, a nitro group, and a nitrile group attached to a benzene ring, offering multiple sites for chemical modification.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes available and predicted data.

| Property | Value | Reference |

| CAS Number | 10496-75-0 | [3][4] |

| Molecular Formula | C₈H₆N₂O₃ | [3][4] |

| Molecular Weight | 178.147 g/mol | [3] |

| Appearance | Likely a solid at room temperature | - |

| Purity (typical) | ≥99% | [4] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

Reactivity and Potential as a Pharmaceutical Building Block

The reactivity of this compound is dictated by its three functional groups: the nitrile, the nitro group, and the methoxy group, along with their positions on the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents, such as tin(II) chloride or catalytic hydrogenation.[5] This transformation would yield 5-amino-2-methoxybenzonitrile, a valuable intermediate for the synthesis of heterocyclic compounds.

-

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form various heterocyles.[5]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group.

While specific examples are scarce, these potential reactions highlight how this compound could be a starting point for creating diverse molecular libraries for drug screening.

2-Amino-4-methoxy-5-nitrobenzonitrile: A Key Intermediate in Cancer Therapy

2-Amino-4-methoxy-5-nitrobenzonitrile is a highly functionalized benzonitrile derivative that is a crucial intermediate in the synthesis of quinazoline-based pharmaceuticals, including the EGFR tyrosine kinase inhibitor, Gefitinib.[1][6] The presence of amino, methoxy, and nitro groups on the benzonitrile scaffold provides multiple reaction sites for constructing complex molecular architectures.[7][8]

Physicochemical and Spectral Data

Due to the lack of extensive direct experimental data, the following table presents predicted data based on its isomers and similar structures.[7]

| Property | Predicted Value | Reference |

| Molecular Formula | C₈H₇N₃O₃ | [7] |

| Molecular Weight | 193.16 g/mol | [7] |

| Appearance | Yellow to orange solid | [7] |

| Melting Point | 200-220 °C | [7] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | [7] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-8.0 (s, 1H, Ar-H), 6.5-7.0 (s, 1H, Ar-H), 6.0-6.5 (s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃) | [7] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155, 145-150, 140-145, 120-125, 115-120, 110-115, 95-100, 55-60 | [7] |

Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

A laboratory-scale synthesis of 2-amino-4-methoxy-5-nitrobenzonitrile can be achieved from the commercially available 2-amino-4-methoxybenzonitrile through a three-step process involving protection of the amino group, regioselective nitration, and subsequent deprotection.[8]

Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile

-

Dissolve 2-amino-4-methoxybenzonitrile in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product, N-(2-cyano-5-methoxyphenyl)acetamide.

-

Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum.

Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide

-

In a round-bottom flask, dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.

-

After the addition, continue stirring the mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.

-

Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry.

Step 3: Deprotection to Yield 2-Amino-4-methoxy-5-nitrobenzonitrile

-

Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours (monitor by TLC).

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-amino-4-methoxy-5-nitrobenzonitrile.

Caption: Synthetic workflow for 2-Amino-4-methoxy-5-nitrobenzonitrile.

Key Reactions in Pharmaceutical Synthesis

A crucial transformation of 2-amino-4-methoxy-5-nitrobenzonitrile in pharmaceutical synthesis is the selective reduction of the nitro group to an amine. This resulting 2,5-diamino-4-methoxybenzonitrile is a key precursor for the construction of the quinazoline ring system found in Gefitinib.[1]

-

In a round-bottom flask, suspend 2-amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-diamino-4-methoxybenzonitrile.

Caption: Reduction of 2-Amino-4-methoxy-5-nitrobenzonitrile.

Application in the Synthesis of Gefitinib and EGFR Signaling

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key regulator of cell growth, proliferation, and survival.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Gefitinib competes with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its activity and blocking downstream signaling pathways.[6]

The synthesis of Gefitinib utilizes the diamino intermediate derived from 2-amino-4-methoxy-5-nitrobenzonitrile to construct the core quinazoline structure. This is followed by coupling with other reagents to complete the synthesis of the final drug molecule.

Caption: Simplified EGFR signaling pathway and inhibition by Gefitinib.

Conclusion

While this compound remains a compound with theoretical potential as a pharmaceutical building block, its practical applications are not yet widely documented. In contrast, the closely related 2-amino-4-methoxy-5-nitrobenzonitrile stands out as a critical and well-characterized intermediate in the synthesis of important anticancer therapeutics. The synthetic pathways and reactions detailed in this guide for 2-amino-4-methoxy-5-nitrobenzonitrile underscore the importance of substituted benzonitriles in modern drug discovery and development. Further research into the reactivity and applications of a broader range of benzonitrile derivatives may unveil novel synthetic routes to new and improved pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxy-5-nitrobenzonitrile (CAS No. 10496-75-0), a chemical intermediate utilized in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this document emphasizes precautionary measures based on the known hazards of structurally related nitroaromatic and nitrile compounds. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.

| Property | Value | Reference |

| CAS Number | 10496-75-0 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Boiling Point | 339°C at 760 mmHg | [1] |

| Flash Point | 158.8°C | [1] |

| Density | 1.32 g/cm³ | [1] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Melting Point | Data not available | [4] |

Hazard Identification and Classification

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

A logical workflow for assessing and managing the risks associated with this chemical is depicted below.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the chemical.

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| Protection Type | Equipment | Specifications and Use |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Must conform to EN166 (EU) or NIOSH (US) standards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use. Use proper glove removal technique. |

| Body Protection | Laboratory coat. | To prevent skin contact. |

| Respiratory Protection | NIOSH/MSHA approved respirator. | Use if inhalation risk is high or ventilation is inadequate. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the material and place it into a suitable, closed container for disposal.

-

Do not let the chemical enter drains.

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound are not publicly available. The toxicological properties of this compound have not been thoroughly investigated. However, nitrile-containing compounds can be toxic, and their effects are often related to the metabolic release of cyanide. Studies on other nitriles have investigated acute toxicity in animal models.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. However, a general workflow for an acute toxicity study, a fundamental experiment in safety evaluation, is outlined below.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. All laboratory work should be performed by trained personnel in a suitably equipped facility.

References

The Synthetic Keystone: A Technical Guide to 2-Methoxy-5-nitrobenzonitrile in Drug Discovery

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate landscape of pharmaceutical development, the identification of versatile chemical scaffolds is paramount. This whitepaper delves into the potential of 2-Methoxy-5-nitrobenzonitrile (CAS No. 10496-75-0), a substituted benzonitrile, as a valuable, albeit underexplored, building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly accessible literature, its unique arrangement of functional groups—a methoxy, a nitro, and a nitrile moiety—presents a compelling case for its application in the synthesis of novel therapeutic agents.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will explore the chemical properties, synthesis, and theoretical potential of this compound in the generation of diverse compound libraries for drug discovery programs. The focus will be on its role as a versatile intermediate, with inferences on potential biological relevance drawn from structurally related compounds.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in synthesis and drug design. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| CAS Number | 10496-75-0 | ChemSynthesis[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₆N₂O₃ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 178.14 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | White to light yellow crystalline powder | (Inferred from related compounds) |

| Boiling Point | 339°C at 760 mmHg | Alfa Chemistry[3] |

| Flash Point | 158.8°C | Alfa Chemistry[3] |

| Density | 1.32 g/cm³ | Alfa Chemistry[3] |

| Purity | ≥99% | Santa Cruz Biotechnology[2] |

Synthetic Versatility and Potential Applications

The true potential of this compound in drug discovery lies in the reactivity of its functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and cyano groups creates a unique electronic profile, enabling a range of chemical transformations.

The nitrile group can serve as a precursor to amines, amides, carboxylic acids, or tetrazoles, all of which are important functionalities in pharmacologically active molecules. The nitro group can be readily reduced to an amine, providing a key handle for further derivatization, such as in the construction of heterocyclic ring systems. This is particularly relevant given that the structurally similar compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a crucial intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[4][5]

While direct evidence is lacking for this compound, the broader class of benzonitrile derivatives has been explored for a wide range of biological activities, including as enzyme inhibitors.[6] The structural motifs present in this compound could, therefore, be leveraged for the development of novel therapeutic agents in areas such as oncology and infectious diseases.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Nitrobenzonitrile:

-

Starting Material: A suitably substituted methoxybenzonitrile.

-

Nitration: The starting material is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0-5°C.

-

A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

-

The reaction is stirred for a period of time, and the progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.

-

The solid product is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Visualizing the Potential: Diagrams in Drug Discovery

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the structure, potential synthetic utility, and a conceptual workflow for the integration of this compound in a drug discovery program.

Caption: Chemical structure of this compound.

Caption: Potential synthetic transformations of this compound.

Caption: Conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound represents a chemical entity with significant untapped potential in the field of drug discovery. Its readily modifiable functional groups position it as an attractive starting material for the synthesis of diverse and novel molecular architectures. While further research is required to elucidate its direct biological activities, its value as a synthetic intermediate is clear. This guide serves as a foundational resource to encourage and facilitate the exploration of this compound in the ongoing quest for new and effective therapeutics. Drug development professionals are encouraged to consider this compound as a valuable addition to their synthetic toolbox.

References

Methodological & Application

Synthesis of 2-Methoxy-5-nitrobenzonitrile from 2-hydroxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-methoxy-5-nitrobenzonitrile from 2-hydroxy-5-nitrobenzonitrile via a Williamson ether synthesis. This O-methylation is a crucial transformation in medicinal chemistry for the generation of key intermediates in the development of novel therapeutics. Detailed experimental protocols, safety precautions, and characterization methods are outlined to ensure reproducible and safe execution of this synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The methoxy and nitrile functionalities, combined with the nitro group, offer multiple avenues for further chemical modification. The conversion of the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzonitrile to a methoxy ether can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The following protocol details a standard laboratory procedure for this methylation reaction.

Reaction Scheme

Figure 1: General reaction scheme for the methylation of 2-hydroxy-5-nitrobenzonitrile to this compound.

Experimental Protocol

This protocol is based on the principles of the Williamson ether synthesis, a robust method for the formation of ethers.

Materials and Reagents:

-

2-Hydroxy-5-nitrobenzonitrile

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or isopropanol for recrystallization

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-nitrobenzonitrile (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. To this mixture, add a suitable anhydrous solvent such as acetone or DMF.

-

Addition of Methylating Agent: While stirring the suspension at room temperature, slowly add the methylating agent, either dimethyl sulfate (1.1 - 1.5 eq) or methyl iodide (1.1 - 1.5 eq), dropwise.

-

Reaction: Heat the reaction mixture to reflux (for acetone, approx. 56°C; for DMF, a temperature of 60-80°C is often sufficient) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

-

If acetone is used as the solvent, filter off the potassium carbonate and wash the solid with a small amount of fresh acetone. Concentrate the filtrate under reduced pressure.

-

If DMF is used, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

-

Purification:

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol/water, to yield a crystalline solid.

-

Data Presentation

| Parameter | Value | Notes |

| Reactants | ||

| 2-Hydroxy-5-nitrobenzonitrile | 1.0 eq | Starting material. |

| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 eq | Anhydrous base to deprotonate the phenol. |

| Dimethyl Sulfate (DMS) | 1.1 - 1.5 eq | Methylating agent. Handle with extreme caution in a fume hood. |

| Solvent | ||

| Acetone or DMF | Sufficient to ensure stirring | Anhydrous solvent is crucial. |

| Reaction Conditions | ||

| Temperature | Reflux (Acetone) or 60-80°C (DMF) | The choice of temperature depends on the solvent and methylating agent used. |

| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |

| Product | ||

| This compound | Expected Yield: 80-95% | Yield is dependent on reaction conditions and purity of reagents. |

| Appearance | Crystalline solid | |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

Safety Precautions

-

2-Hydroxy-5-nitrobenzonitrile: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethyl Sulfate (DMS): EXTREMELY TOXIC AND CARCINOGENIC. It is a potent alkylating agent and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles with a face shield. Have a quenching solution (e.g., aqueous ammonia or sodium carbonate) readily available in case of spills.

-

Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Solvents: Acetone and DMF are flammable. Keep away from ignition sources. DMF is a skin irritant and can be absorbed through the skin.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: The purified product should have a sharp melting point.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methoxy group protons (around 3.9-4.1 ppm) and aromatic protons with appropriate splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the methoxy carbon (around 56-58 ppm) and the number of distinct aromatic carbons.

-

IR (Infrared) Spectroscopy: Characteristic peaks for the nitrile group (C≡N stretch, ~2230 cm⁻¹), nitro group (NO₂ asymmetric and symmetric stretches, ~1530 and ~1350 cm⁻¹), and C-O-C ether linkage will be observed.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Workflow and Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants to products in the Williamson ether synthesis.

References

Application Notes and Protocols: Synthesis of Gefitinib Utilizing a 2-Methoxy-5-nitrobenzonitrile Scaffolding Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations. The synthesis of Gefitinib involves the construction of a 4-anilinoquinazoline core. This document outlines a detailed synthetic pathway to Gefitinib, commencing from a readily available precursor, 3-hydroxy-4-methoxybenzonitrile, which shares the core benzonitrile structure with 2-methoxy-5-nitrobenzonitrile. This route proceeds through the key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is then elaborated to the final active pharmaceutical ingredient.

The protocols provided herein are based on established chemical transformations and offer a comprehensive guide for the laboratory-scale synthesis of Gefitinib. All quantitative data are summarized in tables for clarity and ease of comparison. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the critical concepts.

Gefitinib's Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade.[1] EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] In certain cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its phosphorylation and thereby blocking the downstream signaling cascade.[1]

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Experimental Protocols: Synthesis of Gefitinib

The synthesis of Gefitinib from 3-hydroxy-4-methoxybenzonitrile is a multi-step process. The overall workflow is depicted below, followed by detailed protocols for each step.

Caption: Experimental Workflow for the Synthesis of Gefitinib.

Step 1: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

This step involves the alkylation of 3-hydroxy-4-methoxybenzonitrile with 4-(3-chloropropyl)morpholine to introduce the morpholinopropoxy side chain.

Table 1: Reagents and Conditions for Alkylation

| Reagent/Parameter | Quantity/Value | Source |

| 3-hydroxy-4-methoxybenzonitrile | 10 g (67.1 mmol) | |

| 4-(3-chloropropyl)morpholine | 10.9 g (66.8 mmol) | |

| Potassium Carbonate (K₂CO₃) | 16.5 g | |

| N,N-Dimethylformamide (DMF) | 62.5 mL | |

| Reaction Temperature | 85 °C | |

| Reaction Time | 10 hours | |

| Expected Yield | ~98% |

Protocol:

-

To a reaction flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (16.5 g), and N,N-dimethylformamide (62.5 mL).

-

Add 4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol) to the mixture.

-

Heat the reaction mixture to 85 °C and stir for 10 hours.

-

After completion, remove the DMF under vacuum.

-

Partition the residue between tert-butyl methyl ether and water.

-

Separate the organic phase, dry it over magnesium sulfate (MgSO₄), and evaporate the solvent to obtain 4-methoxy-3-(3-morpholinopropoxy)benzonitrile as a viscous liquid.

Step 2: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

This step involves the nitration of the benzonitrile ring.

Table 2: Reagents and Conditions for Nitration

| Reagent/Parameter | Quantity/Value | Source |

| 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 13.0 g (47.0 mmol) | [2] |

| Concentrated Nitric Acid (70%) | - | |

| Concentrated Sulfuric Acid (70%) | - | |

| Volume Ratio (HNO₃:H₂SO₄) | 1:5 | |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | ~3 hours | [2] |

| Expected Yield | ~84% |

Protocol:

-

In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid (1:5 v/v).

-

Slowly add 4-methoxy-3-(3-morpholinopropoxy)benzonitrile to the cooled nitrating mixture with stirring.

-

Allow the reaction to proceed at room temperature for approximately 3 hours, during which a significant amount of solid will precipitate.

-

Pour the reaction mixture into ice water.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers with water, dry over MgSO₄, and evaporate the solvent to yield 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile as a yellow solid.

Step 3: Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This step involves the reduction of the nitro group to an amino group.

Table 3: Reagents and Conditions for Reduction

| Reagent/Parameter | Quantity/Value | Source |

| 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 2.0 g (6.2 mmol) | |

| Sodium Dithionite (Na₂S₂O₄) | 3.6 g (20.7 mmol) | |

| Water | 30.4 mL | |

| 37% Hydrochloric Acid (HCl) | 25 mL | |

| 50% Sodium Hydroxide (NaOH) | To pH 11 | |

| Reaction Temperature | 50 °C, then 70 °C | |

| Reaction Time | 2.5 hours at 50°C, then 3 hours at 70°C | |

| Expected Yield | ~84% |

Protocol:

-

To a suspension of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (2.0 g, 6.2 mmol) in water (30.4 mL), add sodium dithionite (3.6 g, 20.7 mmol).

-

Stir the mixture at 50 °C for 2.5 hours.

-

Heat the mixture to 70 °C and slowly add 37% HCl (25 mL) over 2 hours.

-

Continue heating for another hour.

-

Cool the mixture to room temperature and basify to pH 11 with a 50% NaOH solution.

-

Extract the product with CH₂Cl₂.

-

Wash the combined organic layers with water, dry over MgSO₄, and evaporate the solvent to obtain 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.

Step 4: Synthesis of N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine

This step forms the formamidine intermediate necessary for the subsequent cyclization.

Table 4: Reagents and Conditions for Formamidine Formation

| Reagent/Parameter | Quantity/Value | Source |

| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride | - | [2] |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) | - | [2] |

| Organic Solvent | - | [2] |

| Reaction Temperature | - | [2] |

| Reaction Time | - | [2] |

| Expected Yield | (High) | [2] |

Protocol:

-

The hydrochloride salt of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is reacted directly with N,N-dimethylformamide dimethyl acetal.[2]

-

The reaction is carried out in a suitable organic solvent.

-

After the reaction is complete, the solvent is removed to yield the crude N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine, which can be used in the next step without further purification.

Step 5: Synthesis of Gefitinib

This final step involves the cyclization of the formamidine intermediate with 3-chloro-4-fluoroaniline to form the quinazoline ring of Gefitinib.

Table 5: Reagents and Conditions for Gefitinib Synthesis

| Reagent/Parameter | Quantity/Value | Source |

| N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine | - | [2] |

| 3-chloro-4-fluoroaniline | - | [2] |

| Reaction Conditions | Rearrangement reaction | [2] |

| Expected Yield | (Good) | [2] |

Protocol:

-

The formamidine intermediate from Step 4 is reacted with 3-chloro-4-fluoroaniline.

-

This reaction proceeds via a rearrangement to form the final Gefitinib product.[2]

-

The crude product can be purified by recrystallization from a suitable solvent system to obtain pure Gefitinib.

Conclusion

The synthetic route detailed in these application notes provides a robust and high-yielding pathway to Gefitinib from a readily accessible benzonitrile precursor. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug development. The provided diagrams and tabulated data serve as quick references for understanding the underlying biological mechanism and for planning and executing the synthesis in a laboratory setting. Careful execution of these steps should allow for the successful synthesis of this important anticancer agent for research and development purposes.

References

Experimental procedure for the reduction of the nitro group in 2-Methoxy-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the selective reduction of the nitro group in 2-Methoxy-5-nitrobenzonitrile to yield 2-Methoxy-5-aminobenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two robust and selective methods are presented: a classic approach utilizing stannous chloride (SnCl₂) and a milder catalytic transfer hydrogenation protocol. These methods are chosen for their high efficiency and compatibility with the nitrile functional group.

Introduction